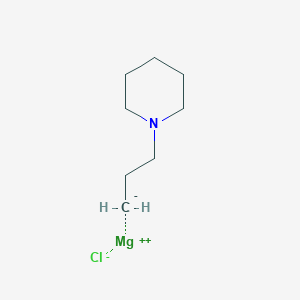

3-(Piperdin-1-YL)propylmagnesium chloride

Description

3-(Piperidin-1-YL)propylmagnesium chloride is a Grignard reagent characterized by a propyl chain bearing a piperidin-1-yl substituent and a magnesium chloride counterion. Grignard reagents are pivotal in organic synthesis for their nucleophilic addition capabilities, enabling the formation of carbon-carbon bonds. The piperidine moiety in this compound introduces steric and electronic effects that modulate reactivity and stability compared to simpler alkyl or amino-substituted analogs.

Properties

IUPAC Name |

magnesium;1-propylpiperidine;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.ClH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h1-8H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAHPOMENYQHPP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCN1CCCCC1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Piperdin-1-YL)propylmagnesium chloride is typically synthesized by reacting 3-chloropropylpiperidine with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of 3-(Piperdin-1-YL)propylmagnesium chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Piperdin-1-YL)propylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides

Common Reagents and Conditions

Solvents: Tetrahydrofuran (THF), diethyl ether.

Reagents: Carbonyl compounds (aldehydes, ketones), organic halides.

Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity

Major Products

Alcohols: Formed from the reaction with aldehydes and ketones.

Substituted Organic Compounds: Resulting from substitution reactions with organic halides.

Scientific Research Applications

3-(Piperdin-1-YL)propylmagnesium chloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Plays a role in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 3-(Piperdin-1-YL)propylmagnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of 3-(Piperidin-1-YL)propylmagnesium chloride and structurally related Grignard reagents:

Reactivity and Electronic Effects

- Counterion Influence : Chloride-based reagents (e.g., propylmagnesium chloride) exhibit lower nucleophilicity compared to bromide or iodide analogs due to weaker leaving-group ability. However, chloride reagents are generally more stable, as seen in the high thermal stability of 3-(Piperidin-1-YL)propylmagnesium chloride .

- Substituent Effects: The piperidin-1-yl group enhances steric hindrance compared to dimethylamino or linear alkyl chains, reducing reactivity toward bulky electrophiles. However, its strong electron-donating nature may accelerate reactions requiring deprotonation steps .

Biological Activity

3-(Piperdin-1-YL)propylmagnesium chloride is a Grignard reagent that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into various aspects of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

3-(Piperdin-1-YL)propylmagnesium chloride is characterized by the presence of a piperdine ring attached to a propyl group through a magnesium chloride moiety. The synthesis of this compound typically involves the reaction of piperdine with a suitable alkyl halide in the presence of magnesium in an anhydrous solvent.

Biological Activity Overview

The biological activities associated with 3-(Piperdin-1-YL)propylmagnesium chloride are primarily linked to its role as a precursor for other biologically active compounds. Its activity can be summarized as follows:

- Antimicrobial Activity : Studies have indicated that piperidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from piperidine have shown efficacy against various strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Antiviral Properties : Research on related piperidine compounds has demonstrated antiviral activity against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1). These derivatives often function by inhibiting viral replication or interfering with viral entry into host cells .

- Anti-inflammatory Effects : Some studies suggest that piperidine derivatives can modulate inflammatory pathways, potentially acting as inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammation and immune responses .

The mechanisms through which 3-(Piperdin-1-YL)propylmagnesium chloride exerts its biological effects are still under investigation. However, insights from related compounds suggest several possible pathways:

- Inhibition of Enzymatic Activity : Certain piperidine derivatives have been shown to inhibit enzymes involved in inflammatory processes, such as ATPase activity linked to the NLRP3 inflammasome. This inhibition can lead to reduced production of pro-inflammatory cytokines like IL-1β .

- Interaction with Cellular Targets : The structural characteristics of piperidine allow it to interact with various cellular receptors and enzymes, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, providing valuable insights into their potential applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.